![molecular formula C10H26O2Si2 B096776 Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane CAS No. 18001-80-4](/img/structure/B96776.png)
Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane is a silicon-based organic compound. It is characterized by the presence of ethoxy groups attached to a dimethylsilyl moiety. This compound is part of the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane typically involves the reaction of dimethylchlorosilane with ethanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by an ethoxy group. The reaction conditions usually involve refluxing the reactants in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves continuous feeding of reactants into a reactor, maintaining precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides (e.g., HCl) or amines (e.g., NH3) are employed under controlled conditions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane involves its ability to form stable bonds with various substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These reactions are facilitated by the presence of catalysts or specific reaction conditions. The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces or within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Trimethylethoxysilane
- Triethoxysilane
- Dimethylethoxysilane
Uniqueness
Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane is unique due to its specific structure, which provides a balance between reactivity and stability. The presence of two ethoxy groups allows for versatile chemical modifications, making it suitable for a wide range of applications compared to its simpler counterparts.
Properties
IUPAC Name |
ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26O2Si2/c1-7-11-13(3,4)9-10-14(5,6)12-8-2/h7-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPXIVAOXRNIFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CC[Si](C)(C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26O2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

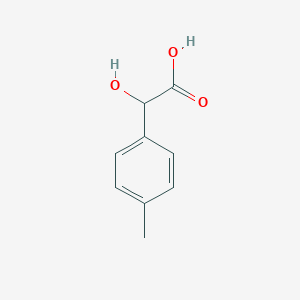
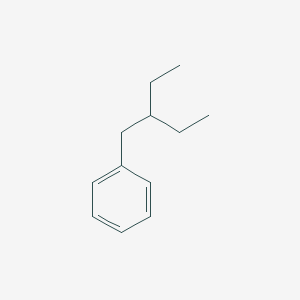
![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B96701.png)

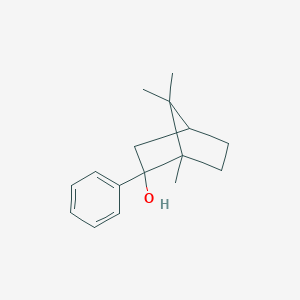

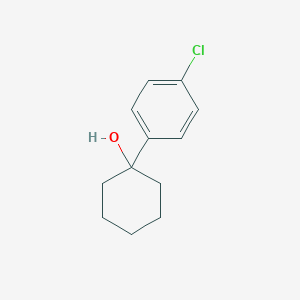
![[1-acetyl-3,6-bis(tert-butylsulfanyl)-4-methyl-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B96712.png)
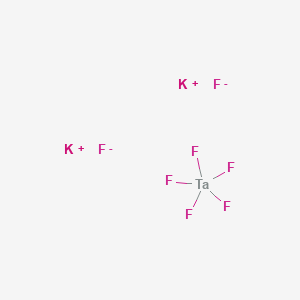
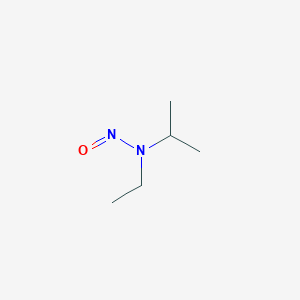

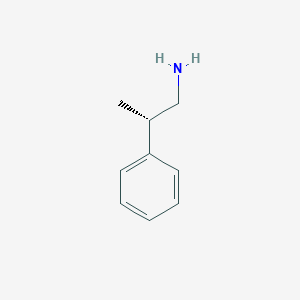
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)
